molecular formula C24H15ClN2O7 B5009545 3-{(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate

3-{(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate

Cat. No.: B5009545
M. Wt: 478.8 g/mol
InChI Key: QBFCGCJTQZNNNS-JAIQZWGSSA-N
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Description

3-{(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a nitro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Nitro Group: The nitro group is usually introduced via nitration of an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.

    Final Coupling: The final step involves coupling the oxazole derivative with the nitrobenzoate moiety under appropriate conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 3-{(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

Uniqueness

3-{(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate stands out due to its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-[(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O7/c1-32-21-9-8-16(25)13-19(21)22-26-20(24(29)34-22)11-14-4-2-7-18(10-14)33-23(28)15-5-3-6-17(12-15)27(30)31/h2-13H,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFCGCJTQZNNNS-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C2=N/C(=C\C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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